molecular formula C10H19N B14406707 1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-45-2

1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole

Cat. No.: B14406707
CAS No.: 87390-45-2
M. Wt: 153.26 g/mol
InChI Key: QCZFNHZZGNZJGE-UHFFFAOYSA-N
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Description

1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with three methyl groups attached at specific positions. The presence of these methyl groups and the fused ring system imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole can be synthesized through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and efficiency. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of catalysts such as iron (III) chloride can further enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted pyrroles.

Mechanism of Action

The mechanism of action of 1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler structure with a single nitrogen atom in a five-membered ring.

    Pyrrolidine: A saturated analog of pyrrole with no double bonds in the ring.

    Indole: A fused ring system containing a benzene ring fused to a pyrrole ring.

Uniqueness

1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused ring system and the presence of three methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

87390-45-2

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1,4,4-trimethyl-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C10H19N/c1-10(2)6-4-9-8(10)5-7-11(9)3/h8-9H,4-7H2,1-3H3

InChI Key

QCZFNHZZGNZJGE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C1CCN2C)C

Origin of Product

United States

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